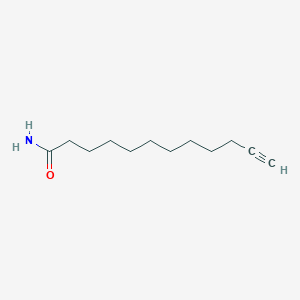
Dodec-11-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodec-11-ynamide is a member of the ynamide family, characterized by a carbon-carbon triple bond directly attached to a nitrogen atom bearing an electron-withdrawing group. This unique structure imparts significant reactivity and versatility, making it a valuable reagent in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dodec-11-ynamide can be synthesized through various methods. One common approach involves the copper-catalyzed coupling of amides with alkynes or their derivatives. This method is particularly effective for acyclic carbamates, hindered amides, and aryl amides . Another method utilizes trichloroethene as a two-carbon synthon, which, under mildly basic conditions, forms dichloroacetylene. This intermediate reacts with amides to produce ynamides .
Industrial Production Methods
For industrial-scale production, a scalable one-step synthetic method from inexpensive starting materials has been developed. This method ensures the availability of ynamide coupling reagents at a reasonable cost and convenience .
Analyse Des Réactions Chimiques
Types of Reactions
Dodec-11-ynamide undergoes a variety of chemical reactions, including:
Cycloaddition: Forms complex N-containing molecules.
Cyclization: Produces cyclic compounds.
Intramolecular Alkoxylation-Initiated Rearrangement: Leads to rearranged products.
Oxygen Atom Transfer Reactions: Incorporates oxygen into the molecule.
Hydro-Heteroatom Addition Reactions: Adds heteroatoms to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include Brønsted acids, transition metals, and various electrophiles. Reaction conditions often involve mild temperatures and specific catalysts to ensure high regio- and stereoselectivity .
Major Products
The major products formed from these reactions include N-heterocycles, enamides, and other structurally complex molecules .
Applications De Recherche Scientifique
Dodec-11-ynamide has numerous applications in scientific research:
Chemistry: Used as a versatile building block in organic synthesis, enabling the rapid assembly of complex molecules.
Biology: Plays a role in the synthesis of biologically active compounds.
Industry: Used in the production of advanced materials and as a coupling reagent in peptide synthesis.
Mécanisme D'action
The unique structure of dodec-11-ynamide, with its electron-rich alkyne and electron-withdrawing group, allows it to participate in various catalytic reactions. These reactions often involve the formation of intermediates such as keteniminium ions, which facilitate the addition of various functional groups to the molecule . The electron-donating nitrogen atom and the electron-withdrawing group finely tune the reactivity of the carbon-carbon triple bond .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ynamides: Share the same core structure but differ in the electron-withdrawing groups attached to the nitrogen atom.
Allenamides: Contain a similar triple bond but with different substituents, leading to varied reactivity.
Dodec-11-yn-1-ol: A related compound used in the synthesis of other molecules.
Uniqueness
Dodec-11-ynamide stands out due to its high reactivity and versatility in forming complex molecular structures. Its ability to undergo a wide range of reactions under mild conditions makes it a valuable reagent in both academic and industrial settings .
Propriétés
Numéro CAS |
21233-96-5 |
|---|---|
Formule moléculaire |
C12H21NO |
Poids moléculaire |
195.30 g/mol |
Nom IUPAC |
dodec-11-ynamide |
InChI |
InChI=1S/C12H21NO/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h1H,3-11H2,(H2,13,14) |
Clé InChI |
ICXQTWJGMONVPV-UHFFFAOYSA-N |
SMILES canonique |
C#CCCCCCCCCCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



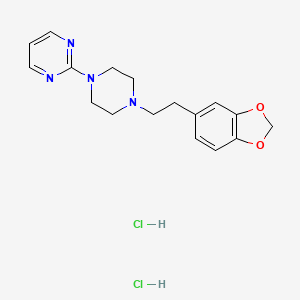
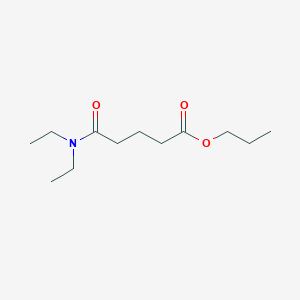
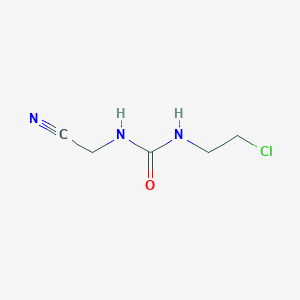
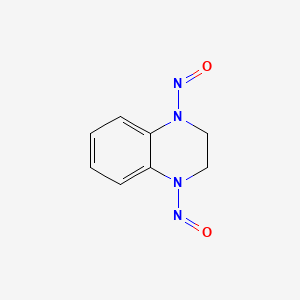
![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2,3,3-triphenylpropanoate](/img/structure/B14720804.png)

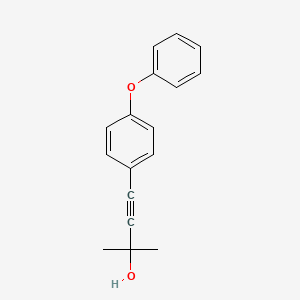
![2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]guanidine;sulfuric acid](/img/structure/B14720826.png)
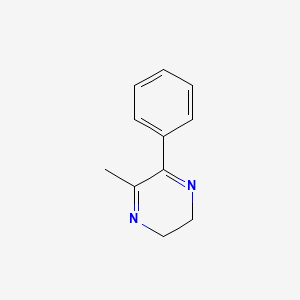
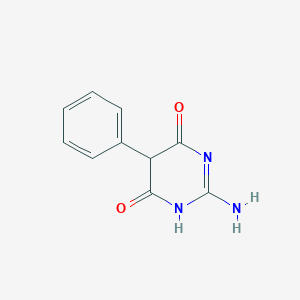
![1-Phenyl-3-[3-[4-(3-phenylphenyl)phenyl]phenyl]benzene](/img/structure/B14720844.png)


